molecular formula C10H9NO3 B13142650 Methyl 5-(cyanomethyl)-2-hydroxybenzoate

Methyl 5-(cyanomethyl)-2-hydroxybenzoate

Cat. No.: B13142650
M. Wt: 191.18 g/mol
InChI Key: LOSRYETXJHKLAA-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound with a complex structure that includes a methyl ester, a cyanomethyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyanomethyl)-2-hydroxybenzoate typically involves the esterification of 5-(cyanomethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of 5-(cyanomethyl)-2-hydroxybenzaldehyde.

    Reduction: Formation of 5-(aminomethyl)-2-hydroxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(cyanomethyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethyl)-2-hydroxybenzoate depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the cyanomethyl group, making it less reactive in certain contexts.

    Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains an amine group instead of a cyanomethyl group, leading to different reactivity and applications.

Uniqueness

Methyl 5-(cyanomethyl)-2-hydroxybenzoate is unique due to the presence of both a cyanomethyl group and a hydroxybenzoate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

I

Biological Activity

Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group at the second position and a cyanomethyl group at the fifth position on the benzene ring. This unique combination of functional groups enhances its solubility in polar solvents and contributes to its reactivity, making it a noteworthy candidate for various biological applications.

Compound Name Key Functional Groups Unique Features
This compoundHydroxyl and cyanomethylUnique combination leading to distinct chemical behaviors
Methyl 5-(aminomethyl)-2-hydroxybenzoateAmino groupDifferent reactivity due to amino substitution
Methyl 5-(cyanomethyl)-2-methoxybenzoateMethoxy groupLacks hydroxyl group; different solubility characteristics
Methyl 2-hydroxybenzoateHydroxyl groupSimpler structure without cyanomethyl functionality

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted on several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL , indicating moderate antibacterial activity. The compound was particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

This compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with key cellular pathways involved in cancer progression.

The compound's anticancer activity is thought to stem from its ability to induce apoptosis in cancer cells. This process may be facilitated through the activation of caspases and the modulation of signaling pathways such as MAPK and PI3K/Akt.

Case Study: Cytotoxicity Evaluation

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM , demonstrating significant cytotoxic effects. Notably, it showed higher efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines compared to other tested lines.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Refluxing salicylic acid with cyanomethyl bromide in the presence of a base .
  • Utilizing microwave-assisted synthesis for improved yields .
  • Employing catalytic methods involving palladium complexes for cross-coupling reactions .

These synthetic routes not only enhance yield but also allow for the modification of functional groups, tailoring the compound for specific biological activities.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-2-hydroxybenzoate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-6-7(4-5-11)2-3-9(8)12/h2-3,6,12H,4H2,1H3

InChI Key

LOSRYETXJHKLAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC#N)O

Origin of Product

United States

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